O,O-Diethyl O-(6-methyl-2-phenyl-5-(3-(trifluoromethyl)phenoxy)-4-pyrimidinyl) thiophosphate
Overview
Description
Scientific Research Applications
Decomposition and Degradation Studies
Rapid Decomposition : The compound undergoes rapid cleavage and dephosphorylation reactions, which are crucial for understanding its degradation in the environment. This is demonstrated by the study on the rapid cleavage of similar organophosphates using oximes (Manfredi et al., 2016).
Photocatalytic Degradation : Organophosphates, including compounds similar to O,O-Diethyl O-(6-methyl-2-phenyl-5-(3-(trifluoromethyl)phenoxy)-4-pyrimidinyl) thiophosphate, have been shown to decompose readily when illuminated in TiO2 suspensions. This process is significant for environmental remediation and understanding the pesticide's behavior in natural waters (Mak & Hung, 1992).
Soil Microbial Interaction
- Impact on Soil Microbial Activities : Research indicates that organophosphorus insecticides, including structurally similar compounds, can impact microbial activities in soil, affecting soil fertility and microbial degradation of the insecticides (Tu, 1970).
Biological and Chemical Activity
Antifungal and Antimicrobial Properties : Some derivatives of thiophosphates exhibit strong antifungal effects and antimicrobial activities, making them potential candidates for pesticide development (Pandey et al., 2008).
Cholinesterase Inhibition : Certain thiophosphates have been evaluated for their cholinesterase inhibitory activity, which is a crucial parameter in understanding their biological impact and potential therapeutic applications (Vinšová et al., 2014).
Environmental Impact
Translocation and Persistence in the Environment : Studies have shown that organophosphates can translocate in the environment post-application, persisting on various surfaces and potentially impacting human exposure (Lewis et al., 2001).
Mineralization in Rhizosphere : Research indicates that the rhizosphere, due to the presence of root exudates, can be an especially favorable environment for the co-metabolic transformations and mineralization of similar organophosphate insecticides (Hsu & Bartha, 1979).
Properties
IUPAC Name |
diethoxy-[6-methyl-2-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrimidin-4-yl]oxy-sulfanylidene-λ5-phosphane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N2O4PS/c1-4-28-32(33,29-5-2)31-21-19(30-18-13-9-12-17(14-18)22(23,24)25)15(3)26-20(27-21)16-10-7-6-8-11-16/h6-14H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFRWMQWIBXWHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=NC(=NC(=C1OC2=CC=CC(=C2)C(F)(F)F)C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N2O4PS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.